{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine
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Overview
Description
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and ethylmethylamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different heterocyclic rings.
Uniqueness
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is unique due to its specific combination of the oxadiazole ring and the fluorophenyl group. This combination imparts unique chemical and biological properties that are not observed in other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRKRQBJDMVDIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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